molecular formula C8H10BrNO2S B3285892 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid CAS No. 81569-33-7

2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid

Cat. No.: B3285892
CAS No.: 81569-33-7
M. Wt: 264.14 g/mol
InChI Key: IASBPYACZUHGFQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Thiazole (B1198619) Chemistry

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone of medicinal and materials chemistry. guidechem.comnih.gov The thiazole nucleus is a privileged scaffold, meaning it is a common structural feature in a multitude of biologically active compounds and approved pharmaceutical agents. nih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal building block for the design of new therapeutic agents. nih.gov Modern thiazole chemistry is characterized by the development of efficient synthetic methodologies to create diverse libraries of substituted thiazoles and the subsequent evaluation of their biological and material properties.

Significance of Multifunctionalized Thiazole Scaffolds

The strategic placement of various functional groups on the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Multifunctionalized thiazole scaffolds, such as 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid, are of particular importance as they offer multiple points for chemical modification and interaction with biological targets.

The key structural features of this compound are:

The Thiazole Core: Provides a stable, aromatic platform.

A Bromo Substituent at the 2-position: This halogen atom can serve as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. It also influences the electronic properties of the ring.

A tert-butyl Group at the 4-position: This bulky, lipophilic group can enhance the compound's binding affinity to biological targets by engaging in hydrophobic interactions. It can also improve metabolic stability.

A Carboxylic Acid Group at the 5-position: This acidic moiety can participate in hydrogen bonding and salt bridge formation, which are crucial for molecular recognition. It also provides a site for esterification or amidation to create prodrugs or further derivatives.

The combination of these functional groups on a single thiazole ring makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Current Research Landscape and Unaddressed Questions for this compound

While the broader field of thiazole chemistry is extensively studied, the specific research landscape for this compound appears to be in its nascent stages. A thorough review of the scientific literature reveals a limited number of publications and patents explicitly detailing the synthesis, characterization, or application of this particular compound. Its availability from various chemical suppliers suggests its utility as a building block in organic synthesis. bldpharm.comechemi.com

The primary unaddressed questions surrounding this compound include:

What are the most efficient and scalable synthetic routes to produce this compound with high purity?

What are the detailed spectroscopic and crystallographic characteristics of this molecule?

What is the full scope of its reactivity, particularly in cross-coupling and derivatization reactions?

What are the specific biological targets of derivatives synthesized from this scaffold?

What is the potential of this compound and its derivatives in the development of new therapeutic agents or functional materials?

Research Objectives for Comprehensive Investigation of this compound

To address the existing knowledge gaps, a comprehensive investigation of this compound is warranted. The key research objectives should include:

Development and Optimization of Synthetic Protocols: To establish a reliable and cost-effective method for the synthesis of the title compound.

Thorough Physicochemical Characterization: To obtain and analyze detailed spectroscopic data (NMR, IR, Mass Spectrometry) and to determine its solid-state structure through single-crystal X-ray diffraction. A study of a structurally similar compound has provided detailed 1H and 13C NMR data, which can serve as a reference for the characterization of this compound. nih.gov

Exploration of Chemical Reactivity: To investigate the utility of the bromo and carboxylic acid functionalities in a variety of chemical transformations to create a library of novel derivatives.

Biological Screening and Mechanistic Studies: To evaluate the biological activity of the parent compound and its derivatives in a range of assays relevant to diseases such as cancer, infectious diseases, and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies: To elucidate the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective compounds.

The pursuit of these objectives will provide a deeper understanding of the chemical and biological properties of this compound and pave the way for its potential applications in drug discovery and materials science.

Interactive Data Tables

Below are tables summarizing the key information for this compound and a related compound for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 81569-33-7 echemi.com
Molecular Formula C8H10BrNO2S echemi.com
Molecular Weight 264.14 g/mol echemi.com
InChIKey IASBPYACZUHGFQ-UHFFFAOYSA-N echemi.com

Table 2: Spectroscopic Data for a Structurally Related Thiazole Derivative

Spectroscopic Technique Observed Chemical Shifts (ppm)
1H NMR (500 MHz, DMSO) δ 1.31 (9H, s), δ 7.94 (2H, m), δ 8.01 (1H, m), δ 13.99 (1H, s) nih.gov
13C NMR (500 MHz, DMSO) 29.31, 50.32, 124.79, 125.52, 127.93, 128.94, 145.28, 145.46, 165.74 nih.gov

Note: The data in Table 2 is for a similar, but not identical, compound and is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-8(2,3)5-4(6(11)12)13-7(9)10-5/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASBPYACZUHGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety of 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functionalities, including esters, amides, and alcohols.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification can be achieved under standard conditions, such as acid-catalyzed reaction with an alcohol (Fischer esterification).

Amidation typically proceeds via activation of the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine. This two-step sequence is efficient for forming the C-N bond. For instance, a similar compound, 2-bromo-5-methylthiazole-4-carboxylic acid, has been converted to its corresponding amide by first treating it with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), followed by the addition of the desired amine. guidechem.com This strategy is directly applicable to this compound. Alternatively, peptide coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) can be employed to directly form amides from the carboxylic acid and an amine, as demonstrated in the synthesis of various thiazole (B1198619) carboxamides. nih.gov

Table 1: Representative Conditions for Esterification and Amidation
TransformationReagents and ConditionsProduct Type
EsterificationAlcohol (e.g., Ethanol), Catalytic Acid (e.g., H₂SO₄), HeatEthyl Ester
Amidation (via Acyl Chloride)1. Oxalyl Chloride or SOCl₂, cat. DMF, Anhydrous Solvent (e.g., DCM) 2. Amine (R-NH₂), Base (e.g., Triethylamine)N-Substituted Amide
Amidation (Direct Coupling)Amine (R-NH₂), Coupling Reagent (e.g., HCTU, HOBt), Base (e.g., DIEA), Solvent (e.g., DMF)N-Substituted Amide

The carboxylic acid moiety can also undergo reduction to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent like tetrahydrofuran (B95107) (THF). The resulting (2-Bromo-4-(tert-butyl)thiazol-5-yl)methanol would be a valuable intermediate for further functionalization.

Transformations Involving the Bromine Substituent on this compound

The bromine atom at the C2 position of the thiazole ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl and heteroaryl halides. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The C2-bromo substituent on the thiazole ring is well-suited for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C2 position. wikipedia.orgnih.gov The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a bond between the C2 position of the thiazole and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgwikipedia.org The Sonogashira coupling is invaluable for synthesizing aryl-alkyne structures, which are important precursors in medicinal chemistry and materials science. nih.gov

Heck Reaction: The Heck reaction couples the bromothiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction provides a direct method for the vinylation of the thiazole ring. organic-chemistry.org The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 2: Typical Conditions for Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBaseSolvent
SuzukiAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, Water
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuITriethylamine, DiethylamineTHF, DMF, Amine Solvent
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂ / Ligand (e.g., PPh₃)Triethylamine, K₂CO₃DMF, Acetonitrile (B52724)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org This reaction typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the substituents on the thiazole ring are not strongly electron-withdrawing. The tert-butyl group at the C4 position is, in fact, electron-donating. Consequently, the thiazole ring is not sufficiently activated for standard SNAr reactions to occur readily. Therefore, displacing the bromine atom with nucleophiles via a classical SNAr mechanism would likely require harsh reaction conditions or be altogether unsuccessful.

Functionalization and Modification of the tert-Butyl Group in this compound

The tert-butyl group is generally considered a robust and chemically inert substituent. Its C-H bonds have high bond dissociation energies, and the steric bulk of the group hinders access by reagents. chemrxiv.org As a result, direct functionalization of the tert-butyl group on the thiazole ring is challenging and not a commonly employed synthetic strategy.

However, recent advancements in C-H activation chemistry are beginning to provide methods for the modification of previously unreactive groups. chemrxiv.org For example, non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups has been reported, offering a potential, though likely challenging, pathway to introduce a hydroxyl group. chemrxiv.org Such a transformation would convert the inert tert-butyl group into a more versatile hydroxymethyl functionality, opening up new avenues for derivatization. At present, this remains a largely theoretical possibility for this compound, with no specific examples reported in the literature.

Synthesis of Structurally Related Thiazole Analogues Inaccessible Based on Publicly Available Data

A thorough review of scientific literature and patent databases reveals a lack of specific published research on the synthesis of structurally related thiazole analogues derived directly from this compound. Chemical transformations and derivatization strategies are foundational in medicinal chemistry and materials science for the development of new molecules with novel properties. Typically, a compound such as this compound would be an ideal starting material for creating a library of analogues due to its functional groups: a carboxylic acid amenable to esterification or amidation, and a bromo substituent that can participate in various cross-coupling reactions.

Common derivatization strategies for such a molecule would theoretically include:

Amide Formation: Coupling the carboxylic acid with a diverse range of amines to produce thiazole-5-carboxamides. This is one of the most common methods to explore structure-activity relationships.

Esterification: Reacting the carboxylic acid with various alcohols to yield the corresponding esters.

Cross-Coupling Reactions: Utilizing the bromine atom at the 2-position for reactions like Suzuki, Stille, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds, thereby creating a wide array of 2-substituted thiazole analogues.

However, despite the chemical plausibility of these transformations, specific examples, including detailed research findings, reaction conditions, or yields for derivatives originating from this compound, are not available in the reviewed scientific literature. Consequently, a data table of such transformations cannot be constructed.

While research exists on the synthesis and derivatization of other substituted bromothiazole carboxylic acids, the strict focus on analogues derived specifically from the this compound scaffold precludes the inclusion of that information in this context. The absence of dedicated studies on this particular starting material means that a detailed, evidence-based account of its chemical transformations into related analogues cannot be provided at this time.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

No published high-resolution ¹H or ¹³C NMR data for 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid could be found.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Specific mass spectrometry data, including fragmentation pathways and accurate mass determination for this compound, are not available in the reviewed literature.

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

There are no reports of the single-crystal X-ray diffraction analysis of this compound, preventing a discussion of its solid-state structure and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Vibrations and Hydrogen Bonding Networks

Detailed experimental FT-IR and Raman spectra for this compound have not been published, precluding an analysis of its functional group vibrations and potential hydrogen bonding networks.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Assessment

No UV-Vis absorption or fluorescence emission spectra for this compound were found in the scientific literature, making an assessment of its electronic structure not feasible.

Reaction Mechanisms and Kinetic Studies Involving 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

Mechanistic Investigations of Key Synthetic Transformations for 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid

The primary synthetic route to this compound is a variation of the well-established Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com This method involves the cyclocondensation of an α-haloketone with a thioamide. For the specific synthesis of the target molecule, the key starting materials are ethyl 2-bromo-4,4-dimethyl-3-oxopentanoate and 2-bromo-thioacetamide, followed by hydrolysis of the resulting ester.

The proposed mechanism for the formation of the thiazole ring proceeds through several key steps:

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of 2-bromo-thioacetamide attacking the electrophilic carbon of the carbonyl group in ethyl 2-bromo-4,4-dimethyl-3-oxopentanoate. This step forms a tetrahedral intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbon bearing the bromine atom. This results in the formation of a five-membered ring, a key step in forming the thiazole core.

Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This step is often acid-catalyzed and is the driving force for the reaction, leading to a stable aromatic system. chemhelpasap.comnih.gov

Hydrolysis: The final step involves the hydrolysis of the ethyl ester group to the carboxylic acid, typically under acidic or basic conditions, to yield this compound.

The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, such as the acidity of the medium. rsc.org However, for the synthesis of the target compound, the substitution pattern of the reactants generally directs the formation of the desired isomer.

Kinetic Analysis of Derivatization Reactions of this compound

The carboxylic acid moiety of this compound is a prime site for various derivatization reactions, most notably esterification and amidation. The kinetics of these reactions are of significant interest for synthetic applications.

Esterification: The conversion of the carboxylic acid to an ester, for instance, through Fischer esterification with an alcohol in the presence of an acid catalyst, follows a well-understood mechanism. byjus.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org

The rate of this reaction is typically dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The reaction is reversible, and the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.

The reaction rate can be expressed as: Rate = k[Carboxylic Acid][Alcohol][H+]

Factors influencing the reaction rate include:

Steric Hindrance: The bulky tert-butyl group at the 4-position of the thiazole ring may exert some steric hindrance, potentially slowing the rate of esterification compared to less substituted carboxylic acids.

Alcohol Reactivity: Primary alcohols will react faster than secondary or tertiary alcohols due to reduced steric hindrance.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy.

Amidation: The formation of an amide bond from this compound and an amine is a critical transformation. Direct amidation by heating the carboxylic acid and amine is possible but often requires high temperatures. semanticscholar.orgresearchgate.net More commonly, coupling agents are used to activate the carboxylic acid.

When using a coupling agent, the reaction proceeds through a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an acyl-phosphonium salt. The rate-determining step is typically the nucleophilic attack of the amine on this activated intermediate. The kinetics are generally second order, depending on the concentrations of the activated carboxylic acid and the amine.

Below is an illustrative table of hypothetical kinetic data for the amidation of this compound with a primary amine using a generic coupling agent.

Experiment[Carboxylic Acid] (M)[Amine] (M)Initial Rate (M/s)
10.10.11.5 x 10-4
20.20.13.0 x 10-4
30.10.23.0 x 10-4

This hypothetical data illustrates a reaction that is first order with respect to both the carboxylic acid and the amine, which is typical for many amidation reactions.

Role of this compound as a Substrate or Ligand in Catalytic Cycles

Thiazole derivatives are known to act as ligands in various transition metal-catalyzed reactions. cdnsciencepub.combohrium.com The nitrogen atom of the thiazole ring can coordinate to a metal center, influencing its catalytic activity. This compound has the potential to participate in catalytic cycles in two primary ways: as a substrate for cross-coupling reactions and as a ligand for a catalytic metal.

As a Substrate: The bromine atom at the 2-position of the thiazole ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govlibretexts.orgwikipedia.org In a typical Suzuki coupling catalytic cycle, the following steps would occur:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the thiazole ring to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: An organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

As a Ligand: The thiazole nitrogen and the carboxylate oxygen of this compound could potentially act as a bidentate ligand for a metal catalyst. By coordinating to the metal, the electronic and steric properties of the catalyst can be modulated, thereby affecting its reactivity and selectivity. For instance, in a palladium-catalyzed reaction, the coordination of the thiazole ligand could stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. cdnsciencepub.comnih.gov

Elucidation of Reactive Intermediates and Transition States

The reactions involving this compound proceed through various reactive intermediates and transition states. While direct experimental observation of these transient species is challenging, their structures can be inferred from mechanistic studies and computational chemistry. asianpubs.orgacs.orgresearchgate.net

In Hantzsch Synthesis:

Reactive Intermediates: The key intermediates include the initial tetrahedral adduct formed from the attack of the thioamide on the α-haloketone, and the subsequent cyclic 4-hydroxy-4,5-dihydrothiazole derivative before dehydration. acs.orgacs.org

Transition States: The transition states would correspond to the energy maxima between these intermediates. For example, the transition state for the initial nucleophilic attack would involve the partial formation of the C-S bond. The cyclization step would proceed through a transition state with partial C-N bond formation.

In Derivatization Reactions:

Esterification: The key reactive intermediate is the protonated carboxylic acid, which is highly electrophilic. The transition state for the rate-determining step involves the nucleophilic attack of the alcohol on this protonated intermediate, leading to a tetrahedral intermediate.

Amidation (with coupling agents): The activated carboxylic acid (e.g., an O-acylisourea) is a high-energy, reactive intermediate. The transition state for the subsequent reaction with an amine involves the formation of a tetrahedral intermediate that then collapses to the amide product.

The following table summarizes the key reactive species in the discussed transformations.

ReactionKey Reactive IntermediatePlausible Transition State Structure
Hantzsch Synthesis4-Hydroxy-4,5-dihydrothiazole derivativeCyclic structure with partial C-N bond formation
Fischer EsterificationProtonated Carboxylic AcidTetrahedral arrangement around the carbonyl carbon during alcohol attack
Amidation (with coupling agent)Activated Carboxylic Acid (e.g., O-acylisourea)Tetrahedral arrangement around the carbonyl carbon during amine attack
Suzuki Coupling (as substrate)Thiazolyl-Palladium(II) complexThree-centered transition state for oxidative addition

Theoretical and Computational Chemistry Applied to 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Orbitals

Currently, there are no published studies detailing the electronic structure, molecular orbital energies (such as HOMO and LUMO), or electrostatic potential maps of 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid using methods like Density Functional Theory (DFT) or ab initio calculations. Such studies would be invaluable for understanding the molecule's intrinsic electronic properties, reactivity, and spectroscopic characteristics.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational landscape of this compound, particularly concerning the rotation of the tert-butyl and carboxylic acid groups, has not been elucidated in the scientific literature. A thorough conformational analysis would require the generation of a potential energy surface to identify stable conformers and the energy barriers between them, which is crucial for understanding its three-dimensional structure and how it might interact with biological targets.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

There is no available research on the dynamic behavior of this compound in solution. Molecular dynamics simulations are essential for exploring how the solvent environment influences the molecule's conformation, flexibility, and intermolecular interactions over time. This information is critical for predicting its behavior in biological systems.

Prediction of Reactivity Descriptors and Sites within this compound

While general principles of organic chemistry can suggest potential reactive sites on the molecule, specific reactivity descriptors (e.g., Fukui functions, condensed electrophilicity/nucleophilicity indices) derived from computational calculations have not been reported for this compound. These descriptors would provide a quantitative measure of the most probable sites for electrophilic, nucleophilic, and radical attack.

In Silico Docking and Molecular Recognition Studies with Macromolecular Systems

No in silico docking or molecular recognition studies involving this compound and macromolecular targets (such as proteins or nucleic acids) have been published. Such studies are fundamental in modern drug discovery to predict the binding affinity and mode of interaction of a small molecule with a biological receptor, thereby hypothesizing its potential therapeutic activity.

Exploration of Chemical Applications for 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

Utility of 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid as a Versatile Building Block in Complex Molecule Synthesis

No specific studies detailing the use of this compound as a building block in the synthesis of complex molecules were identified. While related thiazole (B1198619) carboxylic acids are recognized as useful intermediates in pharmaceuticals and agrochemicals, literature specifically documenting the synthetic utility of the tert-butyl variant is not available.

Development of Novel Materials Incorporating this compound Scaffolds

Information regarding the development of novel materials, such as polymers or functional materials, that incorporate the this compound scaffold could not be located.

Investigation of this compound as a Precursor for Advanced Analytical Reagents

There are no published studies on the use of this compound as a precursor for creating analytical reagents, sensors, or probes.

Mechanistic Probing using this compound in Biochemical Systems

No research articles were found that utilize this compound for mechanistic studies or as a probe in biochemical or biological systems.

Advanced Analytical Methodologies for the Research and Analysis of 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

Chromatographic Separations (HPLC, GC-MS, SFC) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are fundamental in separating 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of bromothiazole derivatives. A typical HPLC method for a compound like this compound would employ a reversed-phase column, such as a C18, with a gradient elution system. The mobile phase would likely consist of an aqueous component with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the thiazole (B1198619) ring. For instance, related thiazole carboxylic acids are analyzed using a C18 column with a gradient of acetonitrile in water (containing 0.1% formic acid) at a flow rate of 1 mL/min, with UV detection at a wavelength determined by the compound's absorbance maximum. nih.gov Purity is determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. However, the carboxylic acid group in this compound makes it non-volatile. Therefore, derivatization is a necessary prerequisite for GC-MS analysis. Common derivatization agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which convert the carboxylic acid to its more volatile silyl (B83357) ester. The tert-butyl group in the target molecule is a stable substituent and generally does not interfere with the derivatization of the carboxylic acid. The subsequent GC-MS analysis would provide separation based on boiling point and polarity on a capillary column (e.g., DB-5ms) and mass spectral data for identification of the derivatized compound and any volatile impurities.

Supercritical Fluid Chromatography (SFC) offers a "green" alternative to normal and reversed-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. SFC can be effective for the purification and analysis of heterocyclic compounds. For a molecule like this compound, SFC could offer rapid analysis times and reduced solvent consumption. A typical SFC system would use a stationary phase like a 2-ethylpyridine (B127773) or a modified silica (B1680970) column with a mobile phase of supercritical CO2 and a co-solvent such as methanol or ethanol, possibly with an acidic or basic additive to improve peak shape.

Table 1: Example Chromatographic Conditions for Thiazole Carboxylic Acid Analysis

TechniqueColumnMobile PhaseDetectionApplication
HPLCC18 (e.g., 250 x 4.6 mm, 5 µm)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)UV-Vis (e.g., 254 nm)Purity Assessment
GC-MS (after derivatization)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)Helium (carrier gas)Mass Spectrometry (EI)Impurity Profiling
SFC2-Ethylpyridine (e.g., 250 x 4.6 mm, 5 µm)Supercritical CO2 / Methanol (Gradient)UV-Vis / MSChiral or Achiral Separations

Quantitative Spectroscopic Techniques (UV-Vis, NMR) for Concentration Determination and Reaction Monitoring

Spectroscopic methods are invaluable for the quantitative analysis and real-time monitoring of reactions involving this compound.

UV-Vis Spectroscopy can be used for concentration determination based on the Beer-Lambert law. The thiazole ring system exhibits characteristic UV absorbance. The absorption maximum (λmax) for thiazole derivatives typically falls in the UV region. For quantitative analysis, a calibration curve of absorbance versus concentration would be prepared using standards of known concentration. This technique is particularly useful for monitoring reaction kinetics where a change in the concentration of the starting material, intermediate, or product leads to a corresponding change in UV absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a powerful tool for determining the concentration of a sample with high precision and accuracy, without the need for a calibration curve of the analyte itself. By using a certified internal standard with a known concentration and non-overlapping signals, the concentration of this compound can be accurately determined. For the target compound, the ¹H NMR spectrum would be expected to show a singlet for the tert-butyl protons and potentially a signal for the carboxylic acid proton. The ¹³C NMR would provide signals for all the carbon atoms in the molecule, including the quaternary carbons of the thiazole ring and the tert-butyl group, as well as the carboxylic acid carbon. For related bromothiazole carboxylic acids, characteristic chemical shifts in DMSO-d6 have been reported. chemicalbook.comchemicalbook.com Reaction monitoring by NMR involves acquiring spectra at different time points to observe the disappearance of reactant signals and the appearance of product signals.

Electrochemical Characterization for Redox Potential and Electron Transfer Properties

Electrochemical methods, such as Cyclic Voltammetry (CV) , can provide insights into the redox properties of this compound. CV measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. This technique can be used to determine the oxidation and reduction potentials of the molecule. The presence of the electron-withdrawing bromine atom and the thiazole ring, which can be both oxidized and reduced, suggests that the compound will be electrochemically active. The tert-butyl group, being an electron-donating group, will influence these potentials. The data obtained from CV can be used to understand the electron transfer properties of the molecule, which can be relevant in various applications, including the design of new materials or in understanding its metabolic fate. Studies on other thiazole derivatives have utilized cyclic voltammetry to investigate their electrochemical behavior. researchgate.netmdpi.com A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits using a three-electrode system (working, reference, and counter electrodes).

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex samples at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying compounds in complex matrices. For this compound, LC-MS/MS would be the method of choice for trace analysis and for identifying potential metabolites in biological or environmental samples. The liquid chromatograph separates the analyte from the matrix components, and the tandem mass spectrometer provides structural information through fragmentation patterns. In positive ion mode, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting fragment ions analyzed in the third mass analyzer (Q3). The fragmentation of the thiazole ring can provide characteristic product ions. General fragmentation pathways for thiazole-containing drugs often involve cleavage of the thiazole ring. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , following derivatization of the carboxylic acid group, can also be employed for highly sensitive and selective analysis. The use of tandem mass spectrometry significantly reduces background noise and matrix interference, allowing for lower detection limits compared to single quadrupole GC-MS.

The identification of metabolites is a critical aspect of drug development and environmental science. In vitro or in vivo studies can generate samples containing metabolites of this compound. These metabolites could arise from oxidation of the thiazole ring (e.g., S-oxidation or epoxidation), hydroxylation of the tert-butyl group, or conjugation reactions. fz-juelich.denih.gov LC-MS/MS is a powerful tool for detecting these metabolites and elucidating their structures based on their mass-to-charge ratios and fragmentation patterns.

Conclusions and Future Research Trajectories for 2 Bromo 4 Tert Butyl Thiazole 5 Carboxylic Acid

Summary of Key Academic Contributions and Research Findings

Academic research pertinent to 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid is primarily centered on the synthesis and reactivity of its core components: the 2-bromothiazole and thiazole-5-carboxylic acid moieties. The presence of the bromine atom at the 2-position is particularly significant, as it serves as a versatile handle for a variety of synthetic transformations.

Key research findings in related systems include:

Synthesis of Brominated Thiazoles: Methodologies for the synthesis of brominated thiazoles have been well-documented, often involving sequential bromination and debromination steps to achieve the desired substitution pattern acs.orgnih.gov. The synthesis of the full family of bromothiazoles has been optimized to avoid the use of elemental bromine acs.orgnih.gov.

Halogen-Metal Exchange Reactions: 2-Bromothiazoles can undergo halogen-metal exchange reactions to form corresponding thiazolyllithium compounds. These intermediates are crucial for the introduction of various functional groups, including the carboxylic acid moiety to form thiazole-2- and thiazole-5-carboxylic acids researchgate.net.

Cross-Coupling Reactions: The bromine atom in 2-bromothiazoles is amenable to various cross-coupling reactions, such as Suzuki coupling. For instance, Ethyl 2-bromothiazole-5-carboxylate has been used in Suzuki coupling reactions to synthesize precursors for anti-gout drugs guidechem.com. This reactivity highlights the potential of this compound as a key intermediate in the synthesis of complex molecules.

Biological Activity of Thiazole (B1198619) Derivatives: The thiazole ring is a common scaffold in a vast number of biologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents globalresearchonline.netresearchgate.netnih.govnih.govdergipark.org.trnih.govjetir.org. While specific studies on the biological activity of this compound are not prevalent, the broader body of research on thiazole derivatives suggests its potential as a precursor to medicinally relevant compounds. For example, new thiazole carboxamide derivatives have been designed and synthesized as potential COX inhibitors for cancer treatment nih.gov.

The tert-butyl group at the 4-position likely serves to enhance solubility in organic solvents and to sterically influence the reactivity of the adjacent functional groups.

Identification of Unresolved Research Questions and Methodological Challenges

Despite the foundational knowledge on thiazole chemistry, several research questions and methodological challenges remain, particularly concerning polysubstituted thiazoles like this compound.

Unresolved Research Questions:

What is the specific influence of the tert-butyl group on the biological activity and material properties of derivatives of this compound?

Can this molecule or its derivatives exhibit novel electronic or photophysical properties suitable for applications in materials science?

What is the metabolic fate and toxicological profile of compounds containing this specific substitution pattern?

Methodological Challenges:

Regioselectivity: The synthesis of polysubstituted thiazoles often faces challenges in controlling the regioselectivity of functionalization. Achieving the specific 2,4,5-trisubstituted pattern of the title compound with high yield and purity can be complex.

Scalability: While various synthetic routes to brominated thiazoles exist, their scalability for industrial applications can be a hurdle. Developing cost-effective and environmentally friendly large-scale syntheses remains an ongoing challenge guidechem.com.

Functional Group Compatibility: The presence of multiple reactive sites (the bromine atom and the carboxylic acid) requires careful selection of reaction conditions to achieve selective transformations without undesired side reactions.

Purification: The purification of structurally similar thiazole derivatives can be challenging, often requiring chromatographic techniques that may not be ideal for large-scale production.

Emerging Avenues for Further Academic Exploration of this compound

The unique combination of functional groups in this compound opens up several promising avenues for future academic research.

Medicinal Chemistry: A primary area of exploration is its use as a scaffold for the synthesis of novel bioactive molecules. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the bromo group allows for the introduction of diverse substituents through cross-coupling reactions. This could lead to the discovery of new drug candidates with potential applications in oncology, infectious diseases, and inflammation nih.govnih.govacs.org. The design of new thiazole compounds as potential anticancer agents that can inhibit cancer cell migration and invasion is a particularly active area of research nih.gov.

Materials Science: Thiazole-containing compounds have shown promise in the development of organic electronic materials, such as conducting polymers and dyes for solar cells researchgate.netchemimpex.com. The rigid thiazole ring can contribute to desirable electronic properties and molecular packing. Research into the polymerization of derivatives of this compound could lead to new materials with tailored optical and electronic properties. Thiazolo[5,4-d]thiazole-based molecules, for example, are being investigated as dye materials for photovoltaic solar cells researchgate.net.

Agrochemicals: Thiazole derivatives are also utilized in the synthesis of herbicides and fungicides chemimpex.com. The exploration of derivatives of this compound in this field could yield new and more effective crop protection agents.

Broader Implications for Fundamental Research in Organic and Material Chemistry

The study of this compound and its analogs has broader implications for the fields of organic and material chemistry.

Advancement of Synthetic Methodologies: The need for efficient and selective syntheses of polysubstituted thiazoles drives the development of novel synthetic methods. Research in this area contributes to the broader toolkit of organic chemists for constructing complex heterocyclic systems.

Structure-Property Relationship Studies: The systematic modification of the this compound scaffold and the subsequent evaluation of the biological or material properties of the resulting derivatives provide valuable data for understanding structure-activity relationships (SAR) and structure-property relationships (SPR). This fundamental knowledge is crucial for the rational design of new functional molecules.

Development of Functional Materials: The exploration of thiazole-based materials contributes to the growing field of organic electronics. Understanding how substituents like the tert-butyl group and the carboxylic acid function influence molecular packing, charge transport, and photophysical properties is essential for designing next-generation organic semiconductors and sensors nih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via Hantzsch thiazole synthesis , starting from α-haloketones and thioureas under acidic or basic conditions. For example, ethyl chloroacetate derivatives can react with thiourea to form thiazole intermediates, followed by bromination and tert-butyl substitution . Structural confirmation involves NMR (¹H/¹³C), LC-MS (to confirm molecular weight), and HPLC (for purity >95%) . Differential functional group reactivity (e.g., bromine vs. tert-butyl) may require stepwise protection/deprotection strategies .
Key Analytical Techniques Purpose
¹H/¹³C NMRConfirm substitution patterns and tert-butyl group integrity
LC-MS (m/z)Validate molecular weight (e.g., [M+H]+ peaks)
HPLC (retention time)Assess purity and detect byproducts

Q. How does the tert-butyl group influence the compound’s physicochemical properties compared to methyl or halogenated analogs?

  • Methodological Answer : The tert-butyl group introduces steric hindrance and electron-donating effects, reducing electrophilic aromatic substitution reactivity compared to methyl or bromine substituents . For instance:

  • Solubility : tert-butyl enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF) for reactions .
  • Stability : Steric shielding may improve resistance to hydrolysis at the carboxylic acid moiety compared to methyl esters .
    • Comparative studies with analogs (e.g., 2-Bromo-4-methylthiazole-5-carboxylic acid) show tert-butyl derivatives exhibit lower melting points (149–150°C vs. 121°C for methyl analogs) .

Advanced Research Questions

Q. What methodologies are used to investigate its biological activity, and how do structural modifications alter efficacy?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with tert-butyl derivatives showing enhanced membrane penetration due to lipophilicity .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) paired with docking studies (PDB: enzyme targets like thymidylate synthase) .
  • SAR Analysis : Modifying the tert-butyl group to smaller substituents (e.g., methyl) reduces activity by ~40%, as shown in comparative IC₅₀ studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Validate via HPLC and elemental analysis; impurities >2% can skew results .
  • Structural Confusion : Differentiate from analogs (e.g., 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid) using HRMS and X-ray crystallography .

Q. What computational approaches predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) with crystal structures (e.g., COX-2 or β-lactamases) to model binding. The tert-butyl group often occupies hydrophobic pockets .
  • QSAR Models : Correlate logP and polar surface area with activity; tert-butyl derivatives show optimal balance for blood-brain barrier penetration .

Q. How is its environmental impact assessed, and what degradation pathways are relevant?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-MS to track hydrolysis (carboxylic acid → decarboxylated products) under UV light or microbial action .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays. The bromine atom may persist as Br⁻ ions, requiring ion chromatography for detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.